

Application Notes and Protocols for Formulating Myristamidopropyl Dimethylamine in Ophthalmic Solutions

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Compound of Interest

Compound Name: *Myristamidopropyl Dimethylamine*

Cat. No.: *B133136*

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Introduction

Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant and amidoamine that exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and *Acanthamoeba*.^{[1][2]} This property makes it a candidate for use as a preservative in multi-dose ophthalmic solutions. However, its formulation presents challenges due to its poor aqueous solubility and potential for ocular irritation.^{[3][4][5]}

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of ophthalmic solutions containing **Myristamidopropyl Dimethylamine**. The protocols outlined below are intended to assist researchers and formulation scientists in developing safe and effective preserved ophthalmic products.

Physicochemical Properties of Myristamidopropyl Dimethylamine

A thorough understanding of the physicochemical properties of MAPD is crucial for successful formulation development.

Property	Value	Reference
Chemical Name	N-[3-(dimethylamino)propyl]myristamide	[4][5]
CAS Number	45267-19-4	[4]
Molecular Formula	C19H40N2O	[4]
Molecular Weight	312.53 g/mol	[4]
Appearance	White crystalline solid	[5][6]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, toluene)	[3][5]
Chemical Class	Cationic Amidoamine Surfactant	[7]

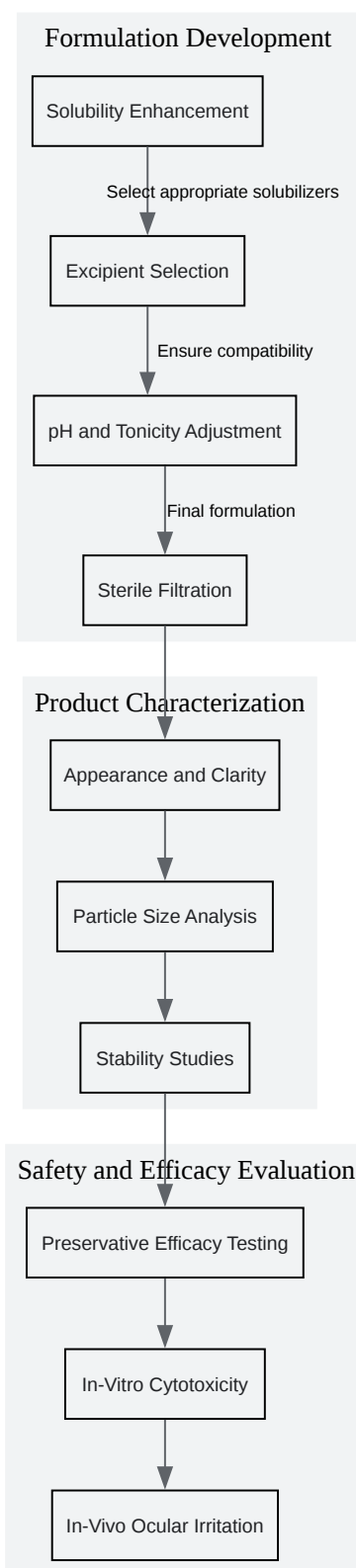
Antimicrobial Activity and Mechanism of Action

Myristamidopropyl Dimethylamine is an effective antimicrobial agent against a range of ocular pathogens. It is often used in combination with other preservatives, such as polyquaternium-1, in commercial contact lens disinfecting solutions at concentrations of 0.0005% to 0.0006%.[\[1\]](#)[\[8\]](#)

The antimicrobial mechanism of action of MAPD involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell wall and membrane, leading to increased membrane permeability, leakage of essential intracellular components like potassium ions, and ultimately cell lysis.[\[1\]](#)[\[3\]](#)[\[9\]](#)

Formulation Strategy for Ophthalmic Solutions

The primary challenge in formulating MAPD in aqueous ophthalmic solutions is its low water solubility. The following workflow outlines a strategy to address this challenge and develop a stable and well-tolerated formulation.



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Figure 1: Formulation and evaluation workflow for MAPD ophthalmic solutions.

Experimental Protocol: Formulation of a Myristamidopropyl Dimethylamine Ophthalmic Solution

This protocol provides a general method for preparing a sterile, preserved ophthalmic solution.

Materials:

- **Myristamidopropyl Dimethylamine (MAPD)**
- Solubilizing agent (e.g., Polysorbate 80, Tyloxapol)
- Viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose - HPMC)
- Tonicity-adjusting agent (e.g., Sodium Chloride)
- Buffer system (e.g., Boric Acid/Sodium Borate)
- Purified water for injection
- 0.22 μm sterile syringe filters
- Sterile containers

Procedure:

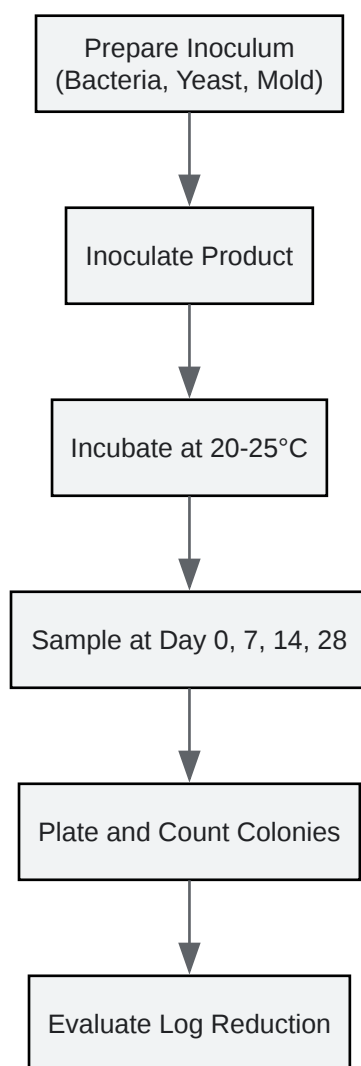
- Preparation of the Vehicle:
 - In a sterile vessel, dissolve the buffer components, tonicity-adjusting agent, and viscosity-enhancing agent in approximately 80% of the final volume of purified water with gentle heating and stirring until fully dissolved.
 - Allow the solution to cool to room temperature.
- Solubilization of **Myristamidopropyl Dimethylamine**:
 - In a separate sterile vessel, accurately weigh the required amount of MAPD.
 - Add the selected solubilizing agent and a small portion of the vehicle.

- Gently heat and stir until the MAPD is completely dissolved. This may require the formation of a clear, concentrated pre-solution.
- Combining and Final Formulation:
 - Slowly add the MAPD pre-solution to the main vehicle with continuous stirring.
 - Adjust the pH of the solution to the target range (typically 6.8-7.8 for ophthalmic solutions) using sterile 1N NaOH or 1N HCl.
 - Add purified water to reach the final volume.
 - Verify the final pH.
- Sterilization:
 - Sterilize the final solution by filtering it through a 0.22 μ m sterile syringe filter into a sterile container under aseptic conditions.

Safety and Efficacy Evaluation

Preservative Efficacy Testing (PET)

The antimicrobial effectiveness of the formulation must be demonstrated according to compendial standards such as USP <51>.[6][10]



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Figure 2: Experimental workflow for Preservative Efficacy Testing (PET).

Experimental Protocol: Preservative Efficacy Testing (USP <51>)

- Preparation of Inoculum: Prepare standardized suspensions of *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Candida albicans*, and *Aspergillus brasiliensis* to a concentration of approximately 1×10^8 CFU/mL.[10]
- Inoculation: Inoculate separate containers of the ophthalmic solution with each microorganism to achieve a final concentration of 1×10^5 to 1×10^6 CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[11]

- Incubation: Store the inoculated containers at 20-25°C for 28 days.[11]
- Sampling and Plating: At intervals of 0, 7, 14, and 28 days, remove an aliquot from each container, neutralize the preservative, and perform a plate count to determine the number of viable microorganisms.[10]
- Evaluation: Compare the log reduction of the microorganisms at each time point to the acceptance criteria specified in USP <51> for ophthalmic products.

In-Vitro Cytotoxicity Assay

The potential for the formulation to cause damage to ocular surface cells should be evaluated using an in-vitro cytotoxicity assay with human corneal epithelial cells.

Experimental Protocol: Neutral Red Uptake Assay on Human Corneal Epithelial Cells

- Cell Culture: Culture human corneal epithelial cells (HCECs) in an appropriate medium until they reach confluency in a 96-well plate.
- Treatment: Remove the culture medium and expose the cells to various dilutions of the MAPD ophthalmic solution and a negative control (cell culture medium) and a positive control (a known cytotoxic agent) for a defined period (e.g., 15 minutes, 1 hour).
- Neutral Red Staining: After the exposure period, wash the cells and incubate them with a medium containing neutral red dye. Viable cells will take up and retain the dye in their lysosomes.
- Dye Extraction and Measurement: Wash the cells to remove excess dye, and then extract the incorporated dye using a destaining solution.
- Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbed dye is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the negative control.

Ocular Irritation Potential

While in-vitro methods are valuable for initial screening, in-vivo studies may be necessary to fully characterize the ocular irritation potential of the final formulation. It is important to note that MAPD has been identified as a primary ocular irritant, likely at high concentrations.[12] Therefore, formulation strategies should aim to mitigate this risk at the intended preservative concentration.

Conclusion

Myristamidopropyl Dimethylamine is a potent antimicrobial agent with potential for use as a preservative in ophthalmic solutions. Its formulation requires careful consideration of its physicochemical properties, particularly its poor aqueous solubility. By employing appropriate solubilization techniques and conducting thorough safety and efficacy evaluations as outlined in these application notes, it is possible to develop a stable, effective, and well-tolerated preserved ophthalmic product. Further research into the ocular irritation potential of MAPD at low concentrations is warranted to fully establish its safety profile for direct ocular application.

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